molecular formula C21H16O6 B091548 Justicidin B CAS No. 17951-19-8

Justicidin B

Cat. No. B091548
CAS RN: 17951-19-8
M. Wt: 364.3 g/mol
InChI Key: RTDRYYULUYRTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Justicidin B is an arylnaphthalen lignan isolated from different plant origins, especially Justicia, Phyllanthus, Haplophyllum, and Linum species . This cyclolignan exhibits a wide array of biological properties ranging from piscicidal to antifungal, antiviral, and antibacterial activities . It is a potent anticancer lignan and proapoptotic agent . Justicidin B is also a bone resorption inhibitor, and has strong antiviral, fungicidal, antiprotozoal effects .


Synthesis Analysis

A new synthetic method for the preparation of a Type-A 1-arylnaphthalene lactone skeleton was developed and used to synthesize justicidin B . Key transformations to the success of the synthesis were an aryl–alkyl Suzuki cross-coupling, an intramolecular cation-induced cyclization, and a base-mediated oxidative aromatization .


Molecular Structure Analysis

Justicidin B is a lignan, a type of phenylpropanoid (C6C3) inter-unit linkages . The molecular formula of Justicidin B is C21H16O6 .


Chemical Reactions Analysis

The synthesis of Justicidin B involves several key reactions including an aryl–alkyl Suzuki cross-coupling, an intramolecular cation-induced cyclization, and a base-mediated oxidative aromatization .


Physical And Chemical Properties Analysis

Justicidin B has a molecular weight of 364.35 . More detailed physical and chemical properties may be found in the Safety Data Sheet .

Scientific Research Applications

Anticancer and Antileukemic Properties

Justicidin B, an arylnaphthalene lignan, has shown significant cytotoxic effects on various cancer cell lines, particularly chronic myeloid and chronic lymphoid leukemia. Studies reveal its potential as an antineoplastic agent due to its ability to induce programmed cell death in cancer cells. This highlights Justicidin B's role in cancer treatment and as a subject for further research into antineoplastic drug candidates (Hemmati & Seradj, 2016) (Ilieva et al., 2014) (Momekov et al., 2014) (Momekov et al., 2011).

Antiviral and Antifungal Activities

Justicidin B exhibits antiviral and antifungal properties. It has been effective against pathogens such as Aspergillus fumigatus, Aspergillus flavus, and Candida albicans. Additionally, it shows activity against the trypomastigote form of Trypanosoma brucei rhodesiense, indicating its potential in treating infections (Gertsch et al., 2003) (Asano et al., 1996).

Neuroprotective Effects

Research has indicated that Justicidin B and its derivatives may have neuroprotective effects, particularly in the context of Alzheimer's disease. It has been observed to inhibit the hyperphosphorylation of tau and induce autophagy in neuronal cells, suggesting potential therapeutic applications in neurodegenerative disorders (Gu et al., 2016).

Biotechnological Production and Pharmacokinetics

Studies also focus on the biotechnological production of Justicidin B, considering its medicinal importance. Innovative methods like hairy root cultivation and bioreactor production have been developed to produce Justicidin B efficiently. Additionally, pharmacokinetic analysis of Justicidin B in rats has been conducted to understand its absorption, metabolism, and excretion, which is crucial for its therapeutic application (Ionkova et al., 2013) (Luo et al., 2017).

Potential in Treating Thrombotic Diseases

Justicidin B has been identified as a component of Justicia, used in traditional Chinese medicine for anti-inflammatory treatment and has shown potential in inhibiting platelet aggregation. This implies its possible use in treating thrombotic diseases, underscoring its diverse therapeutic potential (Hong et al., 2021).

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1H-benzo[f][2]benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O6/c1-23-16-7-12-5-13-9-25-21(22)20(13)19(14(12)8-17(16)24-2)11-3-4-15-18(6-11)27-10-26-15/h3-8H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDRYYULUYRTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC3=C(C(=C2C=C1OC)C4=CC5=C(C=C4)OCO5)C(=O)OC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939232
Record name 9-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Justicidin B

CAS RN

17951-19-8
Record name Justicidin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17951-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Justicidin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017951198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JUSTICIDIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQQ8T34V5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Justicidin B
Reactant of Route 2
Reactant of Route 2
Justicidin B
Reactant of Route 3
Reactant of Route 3
Justicidin B
Reactant of Route 4
Justicidin B
Reactant of Route 5
Justicidin B
Reactant of Route 6
Justicidin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.